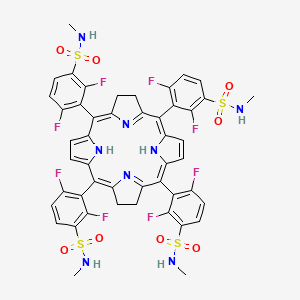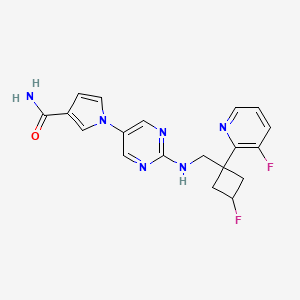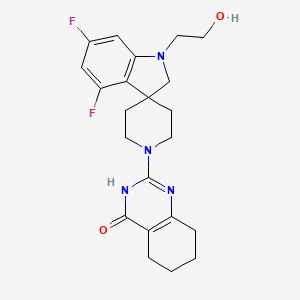
RK-287107
Übersicht
Beschreibung
RK-287107 is a potent and specific inhibitor of tankyrase enzymes, which are members of the poly (ADP-ribose) polymerase family. Tankyrase enzymes play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, including colorectal cancer . By inhibiting tankyrase, this compound downregulates β-catenin and suppresses the growth of colorectal cancer cells .
Wissenschaftliche Forschungsanwendungen
RK-287107 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Krebsforschung. Es wurde gezeigt, dass es das Wachstum von Darmkrebszellen hemmt, die Mutationen im Adenomatösen Polyposis coli-Gen tragen . Darüber hinaus wird this compound als Werkstoffverbindung verwendet, um den Wnt/β-Catenin-Signalweg und seine Rolle bei der Krebsentwicklung zu untersuchen .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es spezifisch Tankyrase-Enzyme hemmt, die an der Poly(ADP-Ribosylierung) von Axin beteiligt sind, einem negativen Regulator von β-Catenin . Diese Hemmung führt zur Anhäufung von Axin und zur anschließenden Herunterregulierung von β-Catenin, wodurch das Wachstum von Krebszellen unterdrückt wird, die auf die β-Catenin-Signalgebung angewiesen sind . Zu den beteiligten molekularen Zielen und Signalwegen gehören der Wnt/β-Catenin-Signalweg und seine nachgeschalteten Effektoren .
Ähnliche Verbindungen:
- G007-LK
- XAV939
- IWR-1
Vergleich: This compound ist in seiner hohen Spezifität und Potenz als Tankyrase-Inhibitor im Vergleich zu anderen ähnlichen Verbindungen einzigartig . Es hat eine überlegene Wirksamkeit bei der Hemmung des Wachstums von Darmkrebszellen mit Adenomatösen Polyposis coli-Mutationen gezeigt . Im Gegensatz zu einigen anderen Inhibitoren hemmt this compound die Poly(ADP-Ribose)-Polymerase-1-Enzym nicht signifikant, was es zu einer selektiveren und möglicherweise sichereren therapeutischen Option macht .
Wirkmechanismus
Target of Action
The primary targets of “RK-287107” are tankyrase-1 and tankyrase-2 , which are members of the poly (ADP-ribose) polymerase family proteins . These proteins play a crucial role in the Wnt/β-catenin signaling pathway, which is activated in over 90% of human colorectal cancer .
Mode of Action
“this compound” interacts with its targets, tankyrase-1 and tankyrase-2, by inhibiting their enzymatic activities . This inhibition leads to the accumulation of Axin2, a negative regulator of β-catenin . As a result, the post-translational modification that causes ubiquitin-dependent degradation of Axin is blocked, leading to the downregulation of β-catenin .
Biochemical Pathways
The primary biochemical pathway affected by “this compound” is the Wnt/β-catenin signaling pathway . By inhibiting tankyrase-1 and tankyrase-2, “this compound” downregulates β-catenin, thereby attenuating the Wnt/β-catenin signaling . This pathway plays an important role in tumorigenesis and promotes the proliferation of colorectal cancer cells .
Pharmacokinetics
It is noted that “this compound” demonstrates potent inhibition of tankyrases
Result of Action
The molecular and cellular effects of “this compound” action include the accumulation of Axin2 and the downregulation of β-catenin . This leads to the suppression of T-cell factor/lymphoid enhancer factor reporter activity and the target gene expression in colorectal cancer cells harboring the shortly truncated APC mutations . Consequently, “this compound” inhibits the growth of APC-mutated (β-catenin-dependent) colorectal cancer cells .
Action Environment
It is noted that orally given “this compound” at tolerable doses suppresses tumor growth in a mouse xenograft model This suggests that the compound’s action and efficacy may be influenced by factors such as dosage and route of administration
Biochemische Analyse
Biochemical Properties
RK-287107 interacts with tankyrases (tankyrase-1 and tankyrase-2), which are members of the poly (ADP-ribose) polymerase (PARP) family proteins . The inhibition of these enzymes by this compound leads to the attenuation of the Wnt/β-catenin signaling pathway , which plays a crucial role in cancer pathogenesis .
Cellular Effects
This compound has been shown to cause Axin2 accumulation and downregulate β-catenin, T-cell factor/lymphoid enhancer factor reporter activity, and the target gene expression in colorectal cancer cells harboring the shortly truncated APC mutations . It inhibits the growth of APC-mutated (β-catenin-dependent) colorectal cancer cells but not the APC-wild (β-catenin-independent) colorectal cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of tankyrase-1 and tankyrase-2 . This inhibition leads to the accumulation of Axin2, a negative regulator of β-catenin . This post-translational modification causes ubiquitin-dependent degradation of Axin, resulting in β-catenin accumulation . Tankyrase inhibitors like this compound downregulate β-catenin and suppress the growth of APC-mutated colorectal cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been reported that orally given this compound at tolerable doses suppresses tumor growth in a mouse xenograft model .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At tolerable doses, it has been shown to suppress tumor growth in a mouse xenograft model .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway . By inhibiting tankyrases, it downregulates β-catenin and suppresses the growth of adenomatous polyposis coli (APC)-mutated colorectal cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RK-287107 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .
Analyse Chemischer Reaktionen
Arten von Reaktionen: RK-287107 unterliegt in erster Linie Reaktionen, die mit seiner inhibitorischen Aktivität auf Tankyrase-Enzyme zusammenhängen. Diese Reaktionen umfassen die Bindung an die aktive Stelle von Tankyrase und die Hemmung seiner enzymatischen Aktivität .
Häufige Reagenzien und Bedingungen: Zu den gebräuchlichen Reagenzien, die bei der Synthese von this compound verwendet werden, gehören verschiedene organische Lösungsmittel, Katalysatoren und Reagenzien, die für die Bildung seiner chemischen Struktur spezifisch sind. Die genauen Bedingungen sind proprietär .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist die Hemmung der Tankyrase-Aktivität, was zur Herunterregulierung von β-Catenin und zur Unterdrückung des Wachstums von Krebszellen führt .
Vergleich Mit ähnlichen Verbindungen
- G007-LK
- XAV939
- IWR-1
Comparison: RK-287107 is unique in its high specificity and potency as a tankyrase inhibitor compared to other similar compounds . It has demonstrated superior efficacy in inhibiting the growth of colorectal cancer cells with adenomatous polyposis coli mutations . Unlike some other inhibitors, this compound does not significantly inhibit the poly (ADP-ribose) polymerase 1 enzyme, making it a more selective and potentially safer therapeutic option .
Eigenschaften
IUPAC Name |
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYCOUBRJEYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



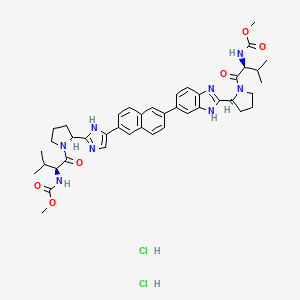
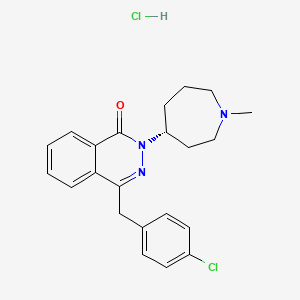


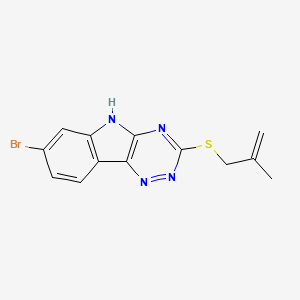
![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)



